Defluoro Levofloxacin Defluoro Levofloxacin An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Brand Name: Vulcanchem
CAS No.: 117620-85-6
VCID: VC21341159
InChI: InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1
SMILES: CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Molecular Formula: C18H21N3O4
Molecular Weight: 343.4 g/mol

Defluoro Levofloxacin

CAS No.: 117620-85-6

Cat. No.: VC21341159

Molecular Formula: C18H21N3O4

Molecular Weight: 343.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Defluoro Levofloxacin - 117620-85-6

CAS No. 117620-85-6
Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
IUPAC Name (2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1
Standard InChI Key ANLIAKDHRADSBT-NSHDSACASA-N
Isomeric SMILES C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
SMILES CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Canonical SMILES CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Appearance White Solid to Pale Yellow Solid
Melting Point >184°C (dec.)

Overview and Chemical Properties

Chemical Structure and Nomenclature

Defluoro Levofloxacin, also referred to as 9-Desfluoro levofloxacin or (S)-Defluoroofloxacin, is structurally derived from levofloxacin through the removal of the fluorine atom at the ninth position of the quinolone ring structure. This compound is identified by the CAS number 117620-85-6. The molecular formula of Defluoro Levofloxacin is C18H21N3O4 with a molecular weight of 343.377 . The chemical structure maintains the core quinolone skeleton with the characteristic carboxylic acid moiety and piperazine ring that are essential for antimicrobial activity. The absolute stereochemistry is maintained from the parent compound levofloxacin, with one defined stereocenter .

Comparison with Levofloxacin

The primary structural difference between Defluoro Levofloxacin and levofloxacin is the absence of the fluorine atom at position 9 of the quinolone ring. This modification, while seemingly minor, can significantly impact the compound's physicochemical properties, antimicrobial spectrum, and pharmacological behavior. The removal of fluorine alters the electron distribution within the molecule, potentially affecting its binding affinity to target enzymes and cellular penetration capabilities. Levofloxacin, as the parent compound, is a well-established broad-spectrum antibiotic with high bioavailability and distribution into various tissues. Comparative studies suggest that the defluorinated analog retains many of these beneficial properties while potentially offering advantages in specific therapeutic scenarios.

Mechanism of Action

Target Enzymes

Defluoro Levofloxacin, like other quinolone antibiotics, primarily exerts its antimicrobial effects through inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. DNA gyrase, predominantly targeted in gram-negative bacteria, is responsible for introducing negative supercoils into DNA, thereby relieving torsional strain during replication. Topoisomerase IV, more commonly targeted in gram-positive organisms, functions to separate newly replicated chromosomes during cell division. By interfering with these enzymes, Defluoro Levofloxacin effectively prevents bacterial DNA replication and transcription, ultimately leading to cell death. The removal of the fluorine atom may alter the binding affinity and specificity for these target enzymes compared to fluorinated quinolones.

Biochemical Pathways

Pharmacokinetics and Pharmacodynamics

Metabolism and Elimination

The metabolism and elimination pathways of Defluoro Levofloxacin likely parallel those of levofloxacin, with some modifications due to the structural difference. Levofloxacin is primarily excreted unchanged in urine, with minimal hepatic metabolism. The removal of the fluorine atom may affect the metabolic stability of Defluoro Levofloxacin, potentially influencing its half-life and elimination route. Studies on fluoroquinolones have identified that certain enzymes are involved in defluorination reactions of fluorinated compounds, suggesting that Defluoro Levofloxacin might bypass some metabolic pathways that affect its fluorinated counterpart. The transport and distribution within cells occur via multiple transporters as well as passive diffusion, with the altered lipophilicity of Defluoro Levofloxacin potentially affecting these processes.

Dosage Considerations

The optimal dosing regimen for Defluoro Levofloxacin would be determined by its pharmacokinetic and pharmacodynamic properties. Studies on fluoroquinolones have suggested that AUC/MIC ratios (Area Under the Curve to Minimum Inhibitory Concentration) of 100-125 predict clinical and microbiological success and limit the development of bacterial resistance. This pharmacodynamic principle likely applies to Defluoro Levofloxacin as well, though specific studies would be needed to confirm the optimal exposure metrics. The dosage would need to be adjusted based on the pathogen being targeted, the site of infection, and patient-specific factors such as renal function. Given the structural similarity to levofloxacin, a similar dosing approach might be considered, though with potential adjustments to account for any differences in pharmacokinetic properties resulting from the defluorination.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Defluoro Levofloxacin typically begins with levofloxacin as the starting material, followed by a defluorination reaction to remove the fluorine atom at the ninth position. This can be achieved through various chemical reactions, including nucleophilic substitution and dehalogenation. One common approach involves the use of sodium iodide (NaI) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction conditions often require careful temperature control and extended reaction times to ensure complete conversion while minimizing side reactions. Alternative synthetic pathways may involve building the quinolone core structure without incorporating the fluorine atom, though this approach may be less efficient than modifying the readily available levofloxacin.

Industrial Production Methods

Industrial production of Defluoro Levofloxacin follows similar synthetic routes but on a larger scale with optimizations for yield, purity, and cost-effectiveness. The process typically involves batch or continuous flow reactors with precise control of reaction parameters such as temperature, pressure, and mixing efficiency. Purification methods include recrystallization, chromatography, and filtration techniques to ensure high purity of the final product. Quality control measures are implemented at various stages of the production process to monitor impurities and ensure consistency between batches. The industrial synthesis may also incorporate green chemistry principles to minimize waste generation and reduce the environmental impact of the manufacturing process.

Chemical Reactions Analysis

Defluoro Levofloxacin can participate in various chemical reactions characteristic of quinolone antibiotics. Oxidation reactions can occur, particularly at the piperazinyl group, using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions. Reduction reactions, targeting the carbonyl group in the quinolone ring, can be achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents. Substitution reactions, especially nucleophilic substitutions at the piperazinyl nitrogen atoms, can be performed using nucleophiles like amines or thiols in the presence of bases such as triethylamine (TEA) or sodium hydride (NaH). These reactions yield various derivatives with potentially modified biological activities, including N-oxides, hydroxylated derivatives, reduced quinolone derivatives, and substituted piperazinyl derivatives.

Biological Activity and Therapeutic Applications

Antimicrobial Spectrum

Defluoro Levofloxacin demonstrates a broad spectrum of antimicrobial activity, effective against both gram-positive and gram-negative bacteria. Research indicates enhanced potency against certain resistant strains compared to traditional fluoroquinolones, with particularly notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Comparative studies have shown lower Minimum Inhibitory Concentration (MIC) values for Defluoro Levofloxacin against these pathogens compared to levofloxacin, suggesting superior antimicrobial efficacy. The table below summarizes these comparative findings:

BacteriaMIC (μg/mL) for LevofloxacinMIC (μg/mL) for Defluoro Levofloxacin
E. coli20.5
S. aureus10.25

These results indicate a 4-fold increase in potency against both organisms, potentially allowing for lower therapeutic doses and reduced risk of side effects.

Cancer Cell LineIC50 (μM) for LevofloxacinIC50 (μM) for Defluoro Levofloxacin
MCF-7 (Breast)30.4010.00
Hep3B (Liver)8.792.50

These findings suggest that Defluoro Levofloxacin may have broader therapeutic applications than initially anticipated.

Research Findings and Clinical Studies

Several research studies have evaluated the efficacy of Defluoro Levofloxacin in clinical settings. In a study involving patients with pneumonia caused by resistant bacterial strains, treatment with this compound resulted in significant reductions in bacterial load and improved clinical outcomes compared to standard therapies. A retrospective study showed an 82% success rate in treating infections caused by gram-negative bacteria in children using levofloxacin derivatives, suggesting potential pediatric applications for Defluoro Levofloxacin. In the treatment of community-acquired pneumonia (CAP), clinical trials indicated success rates of approximately 96% compared to other antibiotics. Animal models have demonstrated that the compound was as effective as or more effective than ciprofloxacin in treating systemic infections. Additionally, research into oncological applications has shown promising results in inhibiting the growth of various cancer cell lines, expanding the potential therapeutic scope of this compound beyond infectious diseases.

Comparative Analysis with Similar Compounds

Comparison with Levofloxacin

Defluoro Levofloxacin differs from levofloxacin primarily in the absence of the fluorine atom at position 9 of the quinolone ring. This structural difference influences various properties of the compound, including its chemical reactivity, biological activity, and pharmacokinetic profile. While levofloxacin is characterized by its broad-spectrum antibacterial activity, high bioavailability, and large volume of distribution, Defluoro Levofloxacin appears to maintain these beneficial properties while potentially offering enhanced activity against certain resistant strains. The removal of the fluorine atom may alter the electronic distribution within the molecule, affecting its binding affinity to target enzymes and potentially modifying its spectrum of activity. Comparative studies suggest that Defluoro Levofloxacin may exhibit lower MIC values against common pathogens, indicating greater potency than its fluorinated counterpart.

Comparison with Other Fluoroquinolones

Beyond levofloxacin, Defluoro Levofloxacin can be compared with other members of the fluoroquinolone family, such as ciprofloxacin and moxifloxacin. Ciprofloxacin, one of the most widely used fluoroquinolones, shares a similar mechanism of action but differs in its spectrum of activity and pharmacokinetic properties. Moxifloxacin, a newer fluoroquinolone, is noted for its enhanced activity against gram-positive bacteria. The absence of the fluorine atom in Defluoro Levofloxacin distinguishes it from these conventional fluoroquinolones, potentially conferring advantages in specific clinical scenarios, particularly against resistant strains that have developed mechanisms targeting the fluorinated moiety. Comparative studies would be valuable to fully elucidate the relative efficacy, safety profiles, and resistance patterns among these compounds.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator